2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSJBQPXDKSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381582 | |
| Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118337-33-0 | |
| Record name | 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Thioether Precursors
A common method involves cyclizing 2-methylthioacetophenone derivatives under acidic conditions. For example, treatment of 2-(methylthio)acetophenone with polyphosphoric acid (PPA) at 80–100°C induces cyclization to form 3-methylbenzo[b]thiophene. This method offers moderate yields (50–65%) but requires careful control of reaction time to avoid over-oxidation.
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling has been employed to construct substituted benzo[b]thiophenes. Using 2-bromo-3-methylthiophene and arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane at 100°C yields 3-methylbenzo[b]thiophene derivatives. This method provides superior regioselectivity and scalability, with reported yields exceeding 70% for analogous structures.
α-Bromination of the Ethanone Moiety
Bromination at the α-carbon of the ketone is achieved using brominating agents under controlled conditions.
Bromine (Br₂) in Dichloromethane
N-Bromosuccinimide (NBS) with Radical Initiators
-
Conditions : NBS (1.05 equiv) and azobisisobutyronitrile (AIBN, 2 mol%) in CCl₄ under reflux.
-
Advantages : Improved selectivity and reduced di-bromination byproducts compared to Br₂.
Alternative Pathways: One-Pot Synthesis
Recent advances propose tandem acylation-bromination sequences to streamline production:
Simultaneous Acylation and Bromination
-
Mechanism : AcBr acts as both acylating and brominating agent, reducing intermediate isolation steps.
Analytical Characterization and Quality Control
Critical data for verifying the final product:
Challenges and Mitigation Strategies
Di-Bromination Side Reactions
Excess Br₂ or prolonged reaction times lead to di-brominated byproducts. Using NBS or stoichiometric Br₂ with rigorous temperature control minimizes this issue.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties. For instance, studies on benzothiophene derivatives have shown promising results in inhibiting tumor growth and modulating inflammatory responses.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiophene derivatives, including 2-bromo compounds, demonstrating their effectiveness against specific cancer cell lines. The results indicated that these compounds could serve as lead candidates for further drug development.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions.
Data Table: Synthetic Routes Using this compound
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Base (e.g., NaOH), solvent (DMF) | 3-Methylbenzothiophene derivatives |
| Coupling Reactions | Pd-catalyzed reactions | Biologically active compounds |
Materials Science
In materials science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties. The presence of the thiophene ring enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs).
Case Study : Research published in Advanced Materials explored the use of thiophene-based compounds in OLEDs, where modifications to the molecular structure significantly improved device performance. The inclusion of brominated compounds like this compound was noted to enhance stability and efficiency.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfur atom in the benzo[b]thiophene ring can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy-Substituted Derivatives
Compounds such as 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (10) () demonstrate the influence of electron-donating methoxy groups on synthesis. Both are synthesized via bromination of acetophenones in diethyl ether, yielding 87% and 85%, respectively. Their $ ^1 \text{H NMR} $ data (e.g., δ 3.84–3.89 ppm for methoxy protons) reflect the deshielding effects of oxygen atoms .
Indole and Sulfonamide Derivatives
Derivatives like 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one () and its sulfonamide analogs (e.g., 2e–2i ) exhibit moderate yields (30–40% ) due to the complexity of sulfonyl group introduction. Melting points for these compounds range from 135–190°C , suggesting varied crystallinity influenced by sulfonyl substituents . The target compound’s benzo[b]thiophene core may offer enhanced thermal stability compared to indole-based analogs.
Thiophene and Halogenated Derivatives
2-Bromo-1-(thiophen-2-yl)ethan-1-one (2e) () is synthesized via a CuBr-bpy system, yielding 54% as a colorless oil. Its simpler thiophene ring lacks the fused aromatic system of benzo[b]thiophene, leading to lower molecular weight (199.07 g/mol) and distinct electronic properties (e.g., stronger electron-withdrawing effects) .
Structural and Functional Comparisons
Steric and Electronic Profiles
- Benzo[b]thiophene vs. Benzene : The fused thiophene ring in the target compound enhances π-conjugation and steric bulk compared to phenyl-substituted analogs (e.g., 2-bromo-1-(p-tolyl)ethan-1-one in ). This may slow reaction kinetics in nucleophilic substitutions but improve stability in oxidative conditions .
Data Table: Key Parameters of Selected α-Bromoketones
Biological Activity
2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, with the CAS number 118337-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on diverse research findings.
- Chemical Formula : C11H8BrOS
- Molecular Weight : 266.15 g/mol
- IUPAC Name : 2-bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethanone
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A431 and Jurkat .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been highlighted in studies assessing its efficacy against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Related compounds demonstrated MIC values ranging from 46.9 µg/mL to 93.7 µg/mL against various bacterial strains, indicating moderate antibacterial activity .
Table 2: Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 93.7 |
| Compound B | S. aureus | 46.9 |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific structural features are crucial for enhancing the biological activity of compounds related to this compound:
- Substituents : The presence of electron-donating or electron-withdrawing groups significantly influences potency.
- Ring Structure : The thiazole or thiophene moieties contribute to the cytotoxicity and antimicrobial efficacy observed in various studies .
Case Studies
Several studies have focused on the biological evaluation of compounds similar to or derived from this compound:
Study on Anticancer Properties
In a study published in MDPI, researchers synthesized a series of thiazole-bearing compounds and assessed their anticancer activity across multiple cell lines, revealing that modifications at specific positions on the aromatic rings enhanced their cytotoxic profiles significantly .
Study on Antimicrobial Effects
Another investigation highlighted the antimicrobial properties of brominated benzo[b]thiophene derivatives, demonstrating their effectiveness against resistant bacterial strains, which could be attributed to the halogen substituents enhancing membrane permeability .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, and how can reaction conditions be fine-tuned?
- Methodological Answer : The compound can be synthesized via bromination of the parent ketone (e.g., 1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one) using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Solvent choice (e.g., acetic acid or dichloromethane) and temperature control (room temperature to 50°C) are critical for regioselectivity and yield optimization . Purification typically involves column chromatography or recrystallization. Reaction progress can be monitored via TLC or NMR spectroscopy.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the benzo[b]thiophene ring (aromatic protons at δ 7.0–8.0 ppm), methyl group (δ ~2.5 ppm), and ketone carbonyl (δ ~190–200 ppm in ¹³C NMR).
- IR : A strong C=O stretch near 1700 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹.
- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₁H₉BrOS: ~267.1 g/mol) and fragmentation patterns consistent with bromoethanone derivatives .
- Cross-validation with known analogs (e.g., 2-bromoacetophenone derivatives) is recommended .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Corrosivity : Use acid-resistant gloves and goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.
- Storage : Keep in a cool, dry place away from oxidizing agents. Classify waste as halogenated organic compounds .
Advanced Research Questions
Q. How can computational tools (e.g., Mercury CSD) aid in analyzing the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data can be refined using software like Mercury CSD to determine bond lengths, angles, and packing motifs. For example, hydrogen-bonding patterns between the carbonyl oxygen and adjacent aromatic protons can be visualized. Graph set analysis may reveal C=O···H-C interactions, influencing crystallinity and stability . Comparative studies with analogs (e.g., 2-bromo-2',4'-dichloroacetophenone ) can highlight substituent effects on lattice geometry.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Crystallographic Redundancy : Collect multiple datasets or use twinning correction algorithms if disorder is observed (e.g., SHELXL refinement ).
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. rigid crystal structures .
Q. How does the bromoethanone moiety influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ketone group activates the adjacent bromine for SN₂ reactions (e.g., with amines or thiols) or Suzuki-Miyaura coupling (using Pd catalysts). For example:
- SN₂ with Sodium Azide : Forms 2-azido-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, a precursor for click chemistry .
- Buchwald-Hartwig Amination : Requires Pd₂(dba)₃/Xantphos to couple with aryl amines .
- Mechanistic Insight : The benzo[b]thiophene ring’s electron density modulates reaction rates, as shown in similar systems .
Q. What role does this compound play in designing bioactive molecules (e.g., enzyme inhibitors or antioxidants)?
- Methodological Answer : The bromoethanone group acts as a covalent warhead, targeting nucleophilic residues (e.g., cysteine thiols) in enzymes. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
